molecular formula C₁₁H₁₀O₂ B1146967 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- CAS No. 96847-52-8

3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-

Cat. No. B1146967
CAS RN: 96847-52-8
M. Wt: 174.2
InChI Key:
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Description

“3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” is an intermediate in the synthesis of Milnacipran , which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia .


Synthesis Analysis

The synthesis of “3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” involves the use of Meldrum’s acid and ®-epichlorohydrin in the presence of sodium ethoxide in ethanol . The photochemistry of the compound has been studied, with product formation explained in terms of the formation of two intermediate ketens .


Molecular Structure Analysis

The molecular formula of “3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-” is C11H10O2 . The molecular weight is 174.2 .


Chemical Reactions Analysis

The photochemistry of the compound involves the formation of two intermediate ketens . One of these ketens, containing an oxiranyl group, is trapped by trimeric methanol (if present) with the formation of ester .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.

properties

IUPAC Name

(1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFIZUMKYUMRN-UMJHXOGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2[C@@]1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

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